Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate
Description
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is a benzoate ester derivative featuring a 5-formylfuran-2-yl substituent at the 4-position and a methyl group at the 3-position of the benzene ring. This compound combines aromatic and heterocyclic moieties, which may confer unique physicochemical and biological properties. The formyl group on the furan ring enhances electrophilic reactivity, while the methyl group on the benzoate could influence steric and electronic effects, modulating solubility and metabolic stability.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate |
InChI |
InChI=1S/C14H12O4/c1-9-7-10(14(16)17-2)3-5-12(9)13-6-4-11(8-15)18-13/h3-8H,1-2H3 |
InChI Key |
JDNVUVBLEFEZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, 5-bromo-2-furaldehyde can be coupled with 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium fluoride in 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Methyl 4-(5-carboxyfuran-2-yl)-3-methylbenzoate
Reduction: Methyl 4-(5-hydroxymethylfuran-2-yl)-3-methylbenzoate
Substitution: Various halogenated or nitrated derivatives
Scientific Research Applications
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can participate in nucleophilic addition reactions, while the furan ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
(5-Formylfuran-2-yl) Methyl 4-Hydroxy-2-methylenebutanoate (FMHM)
- Structure: Shares the 5-formylfuran-2-yl group but replaces the 3-methylbenzoate with a 4-hydroxy-2-methylenebutanoate ester.
- Biological Activity: FMHM, isolated from Radix Polygalae, exhibits antitumor effects by inhibiting the RPS3/SIRT1 pathway in hepatocellular carcinoma (HCC) .
Methyl 3-Methylbenzoate (M3MB)
- Structure : A simpler analog lacking the 5-formylfuran substituent.
- Chemical Behavior : Studies show that methyl benzoates with electron-donating groups (e.g., -CH₃ at the 3-position) undergo slower nucleophilic aromatic substitution due to steric hindrance and reduced electrophilicity .
- Application : Used as a model compound to study substituent effects on ester reactivity.
Pesticide-Related Benzoate Esters (e.g., Metsulfuron Methyl Ester)
- Structure : Features a triazine ring and sulfonylurea bridge instead of the furan moiety.
- Function : Acts as a herbicide by inhibiting acetolactate synthase (ALS) in plants. The triazine group enhances binding to enzymatic targets, unlike the formylfuran in the target compound .
Biological Activity
Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is an organic compound with a complex structure featuring a furan ring, a benzoate ester, and various substituents that may influence its biological interactions. The compound's unique structure suggests potential applications in medicinal chemistry and drug development.
Biological Activity
1. Antimicrobial Properties
Several studies have focused on the antimicrobial activity of this compound. The compound has been tested against various bacterial strains and fungi, showing promising results.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to good activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Moderate activity |
In vitro studies indicated that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. The antifungal activity was also notable against Candida species.
2. Mechanism of Action
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes and cellular receptors. The furan moiety may play a crucial role in these interactions, potentially leading to the inhibition of critical metabolic pathways in microorganisms.
Case Studies
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of furan compounds demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives. The study highlighted the importance of structural modifications in enhancing biological efficacy, suggesting that further modifications could yield even more potent antimicrobial agents .
Case Study 2: Synthesis and Evaluation
In another research effort, this compound was synthesized and evaluated for its potential as an anticancer agent. The study reported that derivatives of this compound showed significant cytotoxicity against cancer cell lines, indicating its potential for therapeutic applications in oncology .
Research Findings
Recent findings indicate that this compound can modify hemoglobin properties, which may have implications for treating sickle cell disease. Modifications to this compound led to derivatives with enhanced binding affinity for hemoglobin, demonstrating improved pharmacological profiles compared to its parent compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 4-(5-formylfuran-2-yl)-3-methylbenzoate, and what key intermediates are involved?
- Methodological Answer : A common approach involves condensation reactions between methyl 3-methyl-4-aminobenzoate derivatives and activated furan precursors. For example, Na₂S₂O₅-mediated oxidative cyclization in DMF can facilitate formylation at the furan-2-yl position (analogous to methods used for methyl 4-formylbenzoate derivatives) . Key intermediates include methyl 3-methyl-4-aminobenzoate and 5-formylfuran-2-carbaldehyde. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H/¹³C) and LC-MS are critical for confirming intermediate structures.
Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) be optimized to characterize this compound’s structure?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons. The formyl proton (CHO) on the furan ring appears as a singlet near δ 9.8–10.2 ppm, while the methyl ester (COOCH₃) resonates at δ 3.8–3.9 ppm.
- X-ray crystallography : Employ SHELXL for refinement, particularly for resolving steric effects from the 3-methyl group and furan-formyl substituents . Single-crystal growth via slow evaporation in ethanol/water mixtures is recommended.
Q. What solvent systems and chromatographic conditions are optimal for purifying this compound?
- Methodological Answer : Due to moderate polarity (logP ~2.9–3.5), use silica gel chromatography with gradient elution (hexane:ethyl acetate 7:3 to 1:1). For HPLC purification, a C18 column with acetonitrile/water (0.1% TFA) at 60:40 is effective. Solubility is highest in DCM, DMF, or THF, but poor in water (<1 mg/mL at pH 7) .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the formyl group to the furan-2-yl position be addressed?
- Methodological Answer : Use directing groups (e.g., boronates) or transition-metal catalysts (Pd/Cu) to favor formylation at the 5-position of the furan ring. Computational modeling (DFT) can predict electronic effects of the 3-methylbenzoate substituent on furan reactivity . For example, steric hindrance from the 3-methyl group may necessitate higher temperatures (80–100°C) in Vilsmeier-Haack formylation.
Q. What computational strategies are effective for predicting the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The formyl group’s electron-withdrawing nature activates the furan ring for nucleophilic attacks, while the methyl ester stabilizes charge distribution . MD simulations can further assess solvent effects on reaction kinetics.
Q. How do discrepancies in crystallographic data arise during structural refinement, and how can they be resolved?
- Methodological Answer : Discrepancies in bond lengths/angles (e.g., C=O vs. C–O in the ester group) may stem from twinning or partial occupancy. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for disordered regions . High-resolution data (≤0.8 Å) and Hirshfeld surface analysis improve accuracy.
Q. What structure-activity relationships (SARs) are hypothesized for this compound in pesticidal or pharmacological applications?
- Methodological Answer : The furan-formyl moiety may act as a Michael acceptor, targeting cysteine residues in enzymes (e.g., insecticidal activity via acetylcholinesterase inhibition) . Compare analogs like methyl 3-methylbenzoate derivatives to assess the impact of substituents on bioactivity. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (AutoDock Vina) can validate SARs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
